molecular formula C12H13N3O2 B5218562 1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B5218562
M. Wt: 231.25 g/mol
InChI Key: JITFXKBRKYKSTC-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, also known as DMTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTA is a triazole derivative that has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Tautomer Isolation and Complex Formation

  • Freezing of Equilibrium: The study by Toda et al. (1988) focuses on isolating tautomers of 1,2,3-triazole through complex formation. They achieved the isolation of the relatively unstable 1H-isomer from an equilibrium mixture as a 1:1 complex with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol. This demonstrates the potential for manipulating tautomeric forms in triazole compounds for specific applications (Toda et al., 1988).

Synthetic Methods

  • Oxidation and Derivative Synthesis: Vereshchagina and Lopyrev (1970) show that 1,2,4-triazole derivatives, like the compound of interest, can be formed via oxidation processes. They synthesized a mixture of 1,2,4-triazole-3,5-dicarboxylic acid and 3-methyl-1,2,4-triazole-5-carboxylic acid (Vereshchagina & Lopyrev, 1970).

Triazole-Based Scaffolds

  • Ruthenium-Catalyzed Synthesis: Ferrini et al. (2015) describe the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, important for creating biologically active compounds based on the triazole scaffold. This underscores the importance of triazole derivatives in medicinal chemistry and peptidomimetics (Ferrini et al., 2015).

Structural Studies

  • X-Ray Diffraction Analysis: Shtabova et al. (2005) determined the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid using X-ray diffraction, highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds (Shtabova et al., 2005).

Luminescent Properties in Metal-Organic Frameworks

  • Enhanced Emission in Coordination Complexes: Narea et al. (2020) synthesized supramolecular metal-organic frameworks (SMOFs) using a similar triazole derivative. These frameworks exhibit luminescent properties, indicating potential applications in sensing and materials science (Narea et al., 2020).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-5-4-6-10(8(7)2)15-9(3)11(12(16)17)13-14-15/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITFXKBRKYKSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N=N2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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